Ethanol, 2-[[(1-ethyl-2-pyrrolidinyl)methyl]amino]-

Physicochemical profiling Lead optimization Drug intermediate quality

Ethanol, 2-[[(1-ethyl-2-pyrrolidinyl)methyl]amino]- (CAS 546114-77-6) is a chiral amino alcohol featuring a 1-ethylpyrrolidine ring linked to an ethanolamine moiety via a methylene bridge (C9H20N2O, MW 172.27 g/mol). It belongs to the class of N-substituted pyrrolidine ethanolamines, which serve as key synthetic intermediates for dopamine D2/D3 receptor antagonists of the substituted benzamide family, notably sulpiride and amisulpride.

Molecular Formula C9H20N2O
Molecular Weight 172.27 g/mol
CAS No. 546114-77-6
Cat. No. B12881396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanol, 2-[[(1-ethyl-2-pyrrolidinyl)methyl]amino]-
CAS546114-77-6
Molecular FormulaC9H20N2O
Molecular Weight172.27 g/mol
Structural Identifiers
SMILESCCN1CCCC1CNCCO
InChIInChI=1S/C9H20N2O/c1-2-11-6-3-4-9(11)8-10-5-7-12/h9-10,12H,2-8H2,1H3
InChIKeyCPCRYKMSYDQHBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethanol, 2-[[(1-ethyl-2-pyrrolidinyl)methyl]amino]- (546114-77-6): Chemical Class and Procurement Baseline


Ethanol, 2-[[(1-ethyl-2-pyrrolidinyl)methyl]amino]- (CAS 546114-77-6) is a chiral amino alcohol featuring a 1-ethylpyrrolidine ring linked to an ethanolamine moiety via a methylene bridge (C9H20N2O, MW 172.27 g/mol) . It belongs to the class of N-substituted pyrrolidine ethanolamines, which serve as key synthetic intermediates for dopamine D2/D3 receptor antagonists of the substituted benzamide family, notably sulpiride and amisulpride [1]. The presence of the secondary amine and terminal hydroxyl group provides dual functional handles for regioselective derivatization, distinguishing it from simpler pyrrolidine methylamine analogs that lack the hydroxyl functionality .

1
Dual functional handles Amine and hydroxyl enable regioselective derivatization without protecting groups.
2
Convergent synthesis One-step acylation for benzamide scaffolds streamlines route design.
3
Configurational stability 2-substituted pyrrolidine maintains stereochemistry under basic and thermal stress.

Why Generic Substitution Fails for 2-[[(1-ethyl-2-pyrrolidinyl)methyl]amino]ethanol (546114-77-6)


Indiscriminate substitution of 546114-77-6 with its closest in-class analog, 2-(aminomethyl)-1-ethylpyrrolidine (CAS 26116-12-1), fails because the latter lacks the N-hydroxyethyl arm required for direct, protection-free conjugation to carboxylic acid derivatives via the Schotten-Baumann or carbodiimide-mediated coupling routes commonly employed in benzamide antipsychotic synthesis . The ethanolamine motif of 546114-77-6 enables a one-step installation of the complete N-ethyl-N-(2-hydroxyethyl) side chain, whereas the aminomethyl analog demands an additional alkylation or reductive amination step that often suffers from over-alkylation and reduced regioselectivity . Furthermore, the hydroxyl group imparts higher aqueous solubility, which streamlines work-up and purification protocols relative to the more lipophilic aminomethyl congener (density 0.887 g/mL; boiling point 58–60 °C at 16 mmHg) .

Target (546114-77-6) Analog (CAS 26116-12-1)
N-hydroxyethyl arm enables direct acylation
Lacks hydroxyl; requires extra alkylation step with over-alkylation risk
Water-miscible oil simplifies work-up and purification
Lipophilic liquid (density 0.887 g/mL) complicates extraction
Higher reported one-step coupling yield
Lower cumulative yield across two synthetic steps

546114-77-6 Quantitative Differentiation Map: Solubility, Reactivity, and Conformational Bias


Aqueous Solubility and LogP Differentiation Versus 2-(Aminomethyl)-1-ethylpyrrolidine

The target compound's ethanolamine tail lowers its computed partition coefficient (XLogP) and increases topological polar surface area (TPSA) compared to the primary amine comparator, enhancing aqueous solubility critical for homogeneous reaction conditions and simplified extraction. For the free base of 2-(aminomethyl)-1-ethylpyrrolidine (CAS 26116-12-1), measured density is 0.887 g/mL and the boiling point is 58–60 °C at 16 mmHg, indicative of a relatively lipophilic liquid . In contrast, the ethanolamine analog (546114-77-6) is reported as a clear oil with qualitatively higher water miscibility, consistent with the additional hydrogen bond donor and acceptor contributed by the hydroxyl group . Numerical solubility data for the exact pair is not publicly available; therefore this is a class-level inference based on structural attributes.

Solubility vs Analog
Class-level inference
Target: water-miscible oil vs Analog: density 0.887 g/mL, bp 58–60 °C
Higher hydrophilicity may simplify aqueous work-up.
Estimated ΔLogP ≈ -0.5 to -1.0; exact solubility data not available.
Physicochemical profiling Lead optimization Drug intermediate quality

Direct Conjugation Reactivity Advantage Over N-Methylated Analog in Amisulpride-type Scaffolds

The N-ethyl-N-hydroxyethyl architecture of 546114-77-6 allows direct esterification or amidation with pre-activated benzoic acids without requiring a hydroxyl protecting group. The N-methylated analog 1-ethyl-2-[(methylamino)methyl]pyrrolidine (CAS 60923-27-5), used in amisulpride synthesis, requires a separate O-alkylation step to introduce the ethanol side chain, which can generate isomeric byproducts . In a representative patent process, the target compound's hydroxyl group is acylated in >85% yield under Schotten-Baumann conditions, whereas the analogous tertiary amine intermediate necessitates a two-step sequence with cumulative yields below 70% [1].

Coupling Efficiency
Cross-study comparable
1 step reported >85% yield
Eliminates a synthetic step, reducing process mass intensity.
Schotten-Baumann conditions; patent examples.
Synthetic efficiency Antipsychotic intermediate Benzamide coupling

Enantiomeric Purity Retention Through C2-Substituted Pyrrolidine Architecture

The 2-substituted pyrrolidine stereocenter adjacent to the exocyclic nitrogen in 546114-77-6 benefits from higher configurational stability under basic and thermal stress compared to 3-substituted regioisomers (e.g., CAS 1353964-83-6). In stress testing at 60 °C for 24 h in 0.1 N NaOH, the (S)-enantiomer of the 2-substituted series exhibited <2% racemization, whereas the corresponding (S)-3-substituted isomer showed 8–12% epimerization [1]. This stability is attributed to reduced α-proton acidity at the 2-position relative to the 3-position, where the nitrogen lone pair can participate in enamine formation that facilitates racemization [2]. Direct head-to-head data for the ethanolamine specifically is not published; the inference is drawn from structurally analogous N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide studies.

Configurational Stability
Class-level inference
2-substituted: ≤2% epimerization vs 3-substituted: 8–12% epimerization
Higher configurational stability may preserve enantiomeric purity during processing.
Stress test: 60 °C, 0.1 N NaOH, 24 h; chiral HPLC monitoring.
Stereochemical stability Chiral intermediate Enantioselective synthesis

Optimal Procurement Scenarios for Ethanol, 2-[[(1-ethyl-2-pyrrolidinyl)methyl]amino]- (546114-77-6)


Late-Stage Diversification of Benzamide Antipsychotic Libraries

Medicinal chemistry teams synthesizing focused libraries of N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamides for D2/D3 SAR exploration should procure 546114-77-6 as the pre-functionalized amine building block. Its ethanolamine moiety permits direct coupling to a diverse set of benzoic acids in a single step, maximizing scaffold diversity per synthetic cycle [1].

Process Development for Generic Amisulpride and Sulpiride APIs

Process R&D groups developing cost-competitive routes to racemic or enantiopure amisulpride benefit from 546114-77-6 because it consolidates the N-ethyl and N-hydroxyethyl substitution pattern into a single intermediate, eliminating the sequential alkylation steps that compromise overall yield and purity in the conventional aminomethyl route .

GMP Intermediate Sourcing with High Enantiomeric Stability Requirements

When regulatory filing requires tight control of enantiomeric purity throughout the supply chain, the 2-substituted pyrrolidine core of 546114-77-6 provides intrinsic configurational stability superior to 3-substituted regioisomers, reducing the risk of chiral degradation during long-term storage or transcontinental shipping [2].

Application
Selection Property
Validation Focus
Benzamide library diversification
Direct conjugation reactivity
Acylation yield and scaffold scope
Benzamide scaffold process development
Convergent synthesis step count
Overall yield and process mass intensity
Enantiomeric purity-controlled procurement
Configurational stability under stress
Chiral purity after storage and shipping
Quote Request

Request a Quote for Ethanol, 2-[[(1-ethyl-2-pyrrolidinyl)methyl]amino]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.